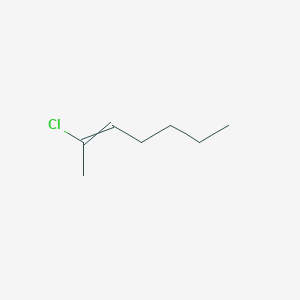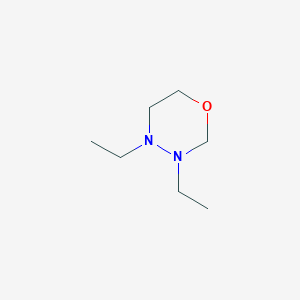![molecular formula C32H43N3O2 B14521965 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid CAS No. 62633-29-8](/img/structure/B14521965.png)
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple dimethylamino and dibutylamino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This reaction forms the core structure, which is then further modified through various substitution reactions to introduce the dibutylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or dibutylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: Bis[4-(dimethylamino)phenyl]methanone, a related compound used in the production of dyes and pigments.
Benzoic acid derivatives: Compounds like methyl 4-(dimethylamino)benzoate, which share structural similarities and are used in various chemical applications.
Uniqueness
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(dibutylamino)benzoic acid is unique due to the presence of both dimethylamino and dibutylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62633-29-8 |
|---|---|
Molecular Formula |
C32H43N3O2 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dibutylamino)benzoic acid |
InChI |
InChI=1S/C32H43N3O2/c1-7-9-21-35(22-10-8-2)28-19-20-29(30(23-28)32(36)37)31(24-11-15-26(16-12-24)33(3)4)25-13-17-27(18-14-25)34(5)6/h11-20,23,31H,7-10,21-22H2,1-6H3,(H,36,37) |
InChI Key |
IQWNONIRHCDKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 3,3'-[hexane-1,6-diylbis(oxy)]dipropanoate](/img/structure/B14521889.png)
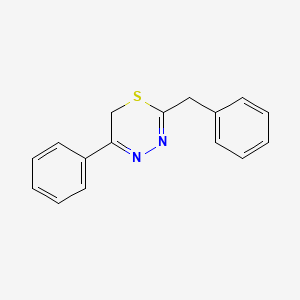
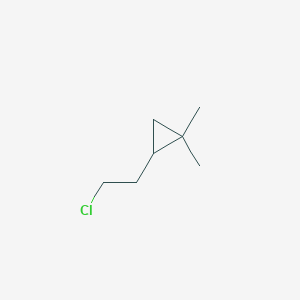

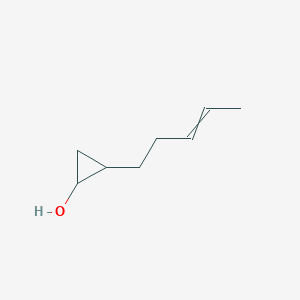



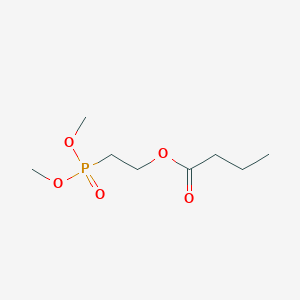
![12-Aminobicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14521945.png)
